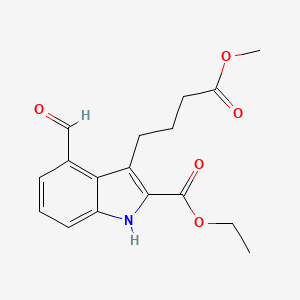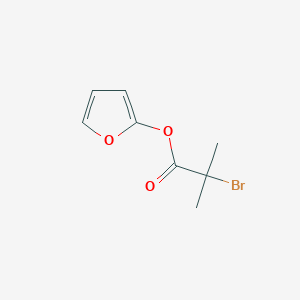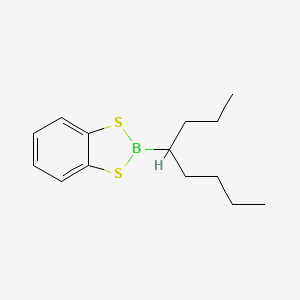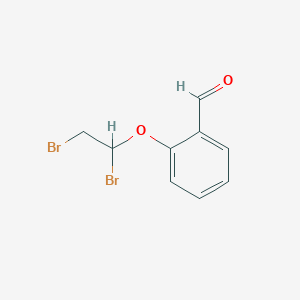![molecular formula C4H3N3S2 B12622626 1H-Thiazolo[4,5-E][1,3,4]thiadiazine CAS No. 958879-95-3](/img/structure/B12622626.png)
1H-Thiazolo[4,5-E][1,3,4]thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Thiazolo[4,5-E][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its fused ring structure, which includes both thiazole and thiadiazine moieties. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of mild reaction conditions and readily available starting materials further supports the feasibility of large-scale production.
化学反応の分析
Types of Reactions: 1H-Thiazolo[4,5-E][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions adjacent to the nitrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
科学的研究の応用
1H-Thiazolo[4,5-E][1,3,4]thiadiazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine involves its interaction with various molecular targets. The compound’s ability to form hydrogen bonds and interact with specific receptors makes it a potent pharmacophore. For instance, its inhibitory effects on enzymes like carbonic anhydrase and cholinesterase are attributed to its ability to bind to the active sites of these enzymes, thereby blocking their activity .
類似化合物との比較
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness: 1H-Thiazolo[4,5-E][1,3,4]thiadiazine stands out due to its specific ring fusion pattern and the presence of both thiazole and thiadiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile scaffold for drug design and development .
特性
CAS番号 |
958879-95-3 |
|---|---|
分子式 |
C4H3N3S2 |
分子量 |
157.2 g/mol |
IUPAC名 |
1H-[1,3]thiazolo[4,5-e][1,3,4]thiadiazine |
InChI |
InChI=1S/C4H3N3S2/c1-5-3-4(8-1)9-2-6-7-3/h1-2,7H |
InChIキー |
GKCTTWSEKIAINX-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(S1)SC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)

![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)



![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)

![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)


![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)
